

# Application Notes and Protocols for MS48107 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1] [2][3][4] GPR68 is a proton-sensing receptor that is activated by acidic extracellular pH and is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and mechanotransduction.[5] As a PAM, MS48107 enhances the sensitivity of GPR68 to proton activation, making it a valuable tool for studying the receptor's function in health and disease. This document provides detailed application notes and protocols for the use of MS48107 in cell culture experiments.

### **Mechanism of Action**

**MS48107** binds to an allosteric site on GPR68, distinct from the proton-binding site. This binding event increases the affinity of the receptor for protons, thereby potentiating its activation at less acidic pH values than would normally be required. GPR68 is known to couple to multiple G protein signaling pathways, primarily G $\alpha$ s, G $\alpha$ q/11, and G $\alpha$ 12/13. Activation of these pathways leads to the production of second messengers such as cyclic AMP (cAMP), inositol phosphates (IPs), and the activation of the small GTPase RhoA, respectively.

### **Data Presentation**



**Ouantitative Data Summary** 

Parameter	Value Value	Assay System	Reference
Allosteric Activity	33-fold increased allosteric activity compared to ogerin	GloSensor™ cAMP assay in HEK293T cells	
Binding Affinity (Kb)	~1-10 μM	cAMP assay in transfected HEK-293 cells	
Off-Target Activity			
MT1 Receptor	EC50 = 320 nM (weak full agonist)	Not specified	
MT2 Receptor	EC50 = 540 nM (weak partial agonist)	Not specified	
5-HT2B Receptor	Ki = 219 nM (moderate binding affinity, weak antagonist)	Not specified	
In Vivo Properties	Readily crosses the blood-brain barrier in mice. High exposure levels (>10 µM) in plasma and brain 0.5h post 25 mg/kg i.p. injection.	In vivo mouse studies	

# **Experimental Protocols General Guidelines for Handling MS48107**

Solubility and Stock Solution Preparation:

**MS48107** is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C or



-80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically  $\leq$  0.1%).

## **Protocol 1: Gs Signaling – cAMP Accumulation Assay**

This protocol is based on the Promega GloSensor™ cAMP Assay.

#### Materials:

- Cells expressing GPR68 (e.g., HEK293T cells transiently or stably expressing GPR68)
- GloSensor™ cAMP Reagent (Promega)
- CO2-independent cell culture medium
- MS48107
- Proton source (e.g., MES or HEPES buffered medium at various pH)
- White, clear-bottom 96-well or 384-well assay plates
- Luminometer

#### Procedure:

- Cell Seeding: The day before the experiment, seed GPR68-expressing cells in white, clearbottom assay plates at a density optimized for your cell line.
- Reagent Equilibration: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.
- Cell Treatment:
  - Remove the cell culture medium from the wells.
  - Add the GloSensor™ cAMP Reagent-containing medium to the cells and incubate at room temperature for 2 hours to allow for reagent loading and signal equilibration.



#### • Compound Addition:

- Prepare serial dilutions of MS48107 in assay buffer at various pH levels (e.g., ranging from pH 7.4 down to 6.5).
- Add the MS48107 and pH-adjusted medium to the wells. Include appropriate controls (e.g., vehicle control at each pH, positive control such as forskolin).
- · Signal Detection:
  - Incubate the plate at room temperature for 15-30 minutes.
  - Measure luminescence using a plate-reading luminometer. Kinetic readings can also be performed to monitor the real-time cAMP production.

# Protocol 2: Gq/11 Signaling – Inositol Phosphate (IP1) Accumulation Assay

This protocol is based on the Cisbio IP-One HTRF® Assay.

#### Materials:

- Cells expressing GPR68
- IP-One HTRF® Assay Kit (Cisbio)
- Stimulation buffer (provided in the kit or a similar buffer containing LiCl)
- MS48107
- Proton source (e.g., MES or HEPES buffered medium at various pH)
- White 96-well or 384-well assay plates
- HTRF-compatible microplate reader

#### Procedure:



- Cell Seeding: Seed GPR68-expressing cells in white assay plates and culture overnight.
- Cell Stimulation:
  - Remove the culture medium.
  - Add stimulation buffer containing LiCl to inhibit IP1 degradation.
  - Add serial dilutions of **MS48107** prepared in stimulation buffer at various pH levels.
  - Incubate for the optimized time (e.g., 30-60 minutes) at 37°C.
- Detection:
  - Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
  - Incubate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions.

## Protocol 3: G12/13 Signaling – RhoA Activation Assay

This protocol is based on the Cytoskeleton, Inc. G-LISA™ RhoA Activation Assay.

#### Materials:

- Cells expressing GPR68
- G-LISA™ RhoA Activation Assay Kit (Cytoskeleton, Inc.)
- MS48107
- Proton source (e.g., MES or HEPES buffered medium at various pH)
- Standard cell culture equipment

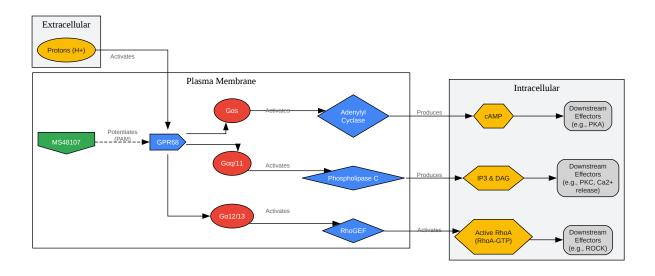
#### Procedure:



- · Cell Culture and Treatment:
  - Culture GPR68-expressing cells to the desired confluency.
  - Starve the cells in serum-free medium for 2-4 hours prior to the experiment.
  - Treat the cells with MS48107 in medium at various pH levels for a short period (e.g., 2-5 minutes), as RhoA activation is typically rapid.
- Cell Lysis:
  - Quickly wash the cells with ice-cold PBS.
  - Lyse the cells using the lysis buffer provided in the kit.
- G-LISA™ Assay:
  - Follow the manufacturer's protocol for the G-LISA™ assay. This typically involves:
    - Adding cell lysates to the Rho-GTP affinity plate.
    - Incubating to allow active RhoA to bind.
    - Washing away unbound proteins.
    - Detecting the bound active RhoA using a specific primary antibody followed by a secondary antibody conjugated to HRP.
    - Adding a chemiluminescent substrate and measuring the signal with a luminometer.

# Mandatory Visualization GPR68 Signaling Pathways Modulated by MS48107



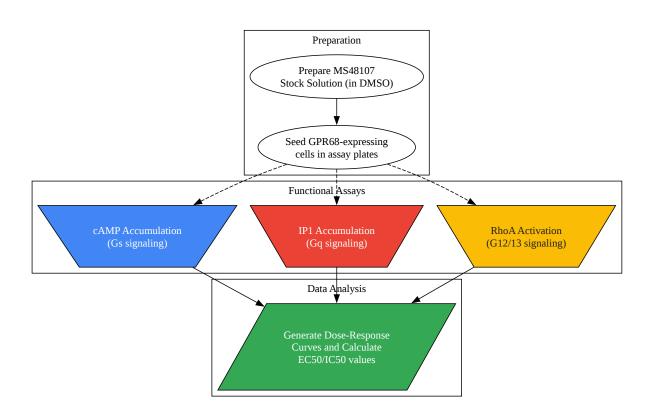


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Caption: GPR68 signaling pathways activated by protons and potentiated by MS48107.

# **Experimental Workflow for Assessing MS48107 Activitydot**





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